1H-Pyrazolo[4,3-c]quinoline
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Overview
Description
1H-Pyrazolo[4,3-c]quinoline is an aromatic compound containing a heterocyclic structure It is composed of a pyrazole ring fused with a quinoline ring, forming a unique three-membered azaheterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]quinoline can be synthesized through several methods, including:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a β-ketoester in the presence of a base to form the quinoline ring, followed by cyclization with hydrazine to form the pyrazole ring.
Multicomponent Synthesis: This approach involves heating a mixture of an aromatic amine, an aromatic aldehyde, and pyrazolone in ethylene glycol for two hours.
Electrochemical Synthesis: This method utilizes electrochemical reactions to form pyrazoloquinoline derivatives.
Industrial Production Methods:
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings .
Scientific Research Applications
1H-Pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:
Mechanism of Action
1H-Pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound has a similar structure but differs in the position of the pyrazole ring fusion, leading to different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds also contain both quinoline and pyrazole rings but may have different substitution patterns and pharmacological activities.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]quinoline
- Quinolinyl-pyrazoles
- Pyrazolo[5,1-a]isoquinolines
Properties
CAS No. |
143906-85-8 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)10-7(5-11-9)6-12-13-10/h1-6H,(H,12,13) |
InChI Key |
ADEJACPCTOIQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C=NN3 |
Origin of Product |
United States |
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